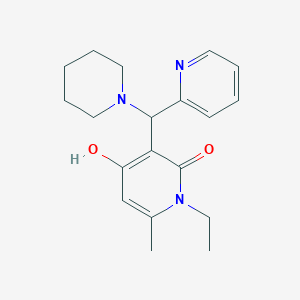![molecular formula C23H23N3O4 B2499016 N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-43-9](/img/structure/B2499016.png)
N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds based on the pyrrolidin-2-one pharmacophore, such as N-(4-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, often involves intricate chemical reactions aimed at introducing specific functional groups that confer desired biological activities. The stereochemistry of these compounds, including their enantiomers, plays a crucial role in their pharmacological profile. The synthesis approaches for these molecules can include methods for achieving enantiomeric purity, which significantly impacts their biological effectiveness and justifies the choice of the most effective stereoisomer for further development (Veinberg et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(4-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, characterized by its pyrrolidin-2-one core, is pivotal in determining its interaction with biological targets. The presence of the indol-3-yl and methoxyphenyl groups contributes to the molecule's ability to cross biological barriers, such as the blood-brain barrier, influencing its pharmacokinetic properties and CNS activity. These structural features are key to the compound's potential as a CNS agent, facilitating memory processes and attenuating cognitive impairments associated with various conditions (Veinberg et al., 2015).
Applications De Recherche Scientifique
Pharmaceutical Applications
Patent Applications in Pharma : Compounds similar to the one are used in various pharmaceutical applications, as reflected in patents. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which share structural similarities, have been used for cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Dr. Valentin Habernickel, 2002).
Antimicrobial Agents : Derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).
Chemical Properties and Synthesis
Structural Analysis : Studies on molecules with similar structures provide insights into the molecular arrangement, such as the planarity of certain rings and the conformation of pyrrolidine rings, which can be important for understanding chemical properties and reactivity (S. Nirmala et al., 2008).
Synthesis of Derivatives : Research on the synthesis of fluorinated derivatives of similar compounds can inform methods for modifying the compound for specific applications, such as receptor modulation (J. Kuznecovs et al., 2020).
Biological and Medicinal Research
Cancer Research : Novel acetamide derivatives of similar compounds have been synthesized and evaluated for their cytotoxicity on various cancer cell lines, indicating potential applications in cancer research (A. Vinayak et al., 2014).
Anticonvulsant Activity : Some compounds structurally related to the one have been evaluated for anticonvulsant activity, showing potential in epilepsy treatment (J. Obniska et al., 2015).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-30-17-10-8-16(9-11-17)24-23(29)22(28)19-14-26(20-7-3-2-6-18(19)20)15-21(27)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTVQBXSEJJCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)
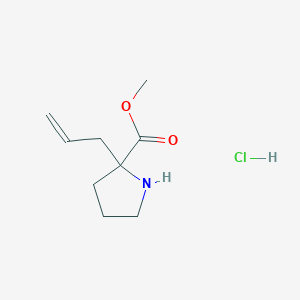
![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
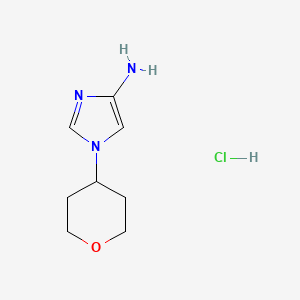
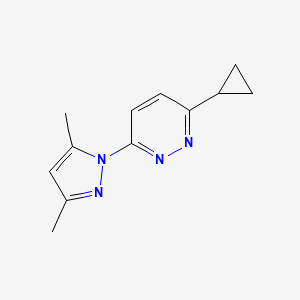
![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)
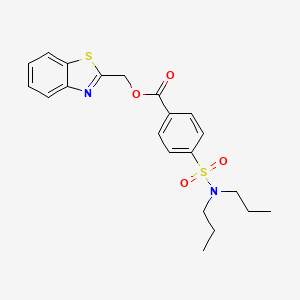
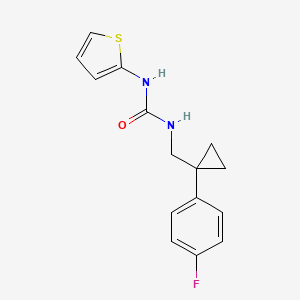
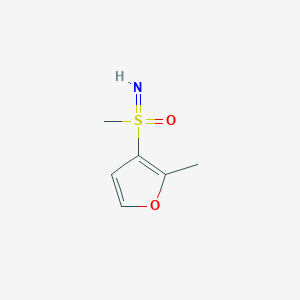
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
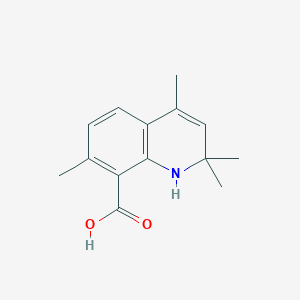
![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)
![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)
